molecular formula C20H21F3N4O B12402593 Flibanserin-d4

Flibanserin-d4

Cat. No.: B12402593
M. Wt: 394.4 g/mol
InChI Key: PPRRDFIXUUSXRA-DOWAQSPRSA-N
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Description

Flibanserin-d4-1 is a deuterium-labeled derivative of flibanserin, a compound known for its use in the treatment of hypoactive sexual desire disorder in premenopausal women. This compound-1 retains the core structure of flibanserin but incorporates deuterium atoms, which can be useful in pharmacokinetic studies due to the isotope’s stability and ability to trace the compound’s metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of flibanserin-d4-1 involves the incorporation of deuterium atoms into the flibanserin molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound-1 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The production process is optimized to minimize the formation of by-products and ensure the consistency of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

Flibanserin-d4-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, altering the compound’s properties .

Scientific Research Applications

Flibanserin-d4-1 is widely used in scientific research due to its unique properties:

Mechanism of Action

Flibanserin-d4-1 exerts its effects through its interaction with serotonin receptors in the brain. It acts as an agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors. This dual action results in the modulation of neurotransmitter levels, specifically increasing dopamine and norepinephrine while decreasing serotonin. These changes in neurotransmitter levels are believed to enhance sexual desire and reduce symptoms of hypoactive sexual desire disorder .

Comparison with Similar Compounds

Flibanserin-d4-1 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

This compound-1’s uniqueness lies in its use as a tracer for pharmacokinetic studies, providing valuable insights into the metabolic pathways and interactions of flibanserin.

Properties

Molecular Formula

C20H21F3N4O

Molecular Weight

394.4 g/mol

IUPAC Name

3-[1,1,2,2-tetradeuterio-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one

InChI

InChI=1S/C20H21F3N4O/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28/h1-7,14H,8-13H2,(H,24,28)/i10D2,13D2

InChI Key

PPRRDFIXUUSXRA-DOWAQSPRSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1C2=CC=CC=C2NC1=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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